molecular formula C16H12O8 B190373 Patuletin CAS No. 519-96-0

Patuletin

Cat. No. B190373
CAS RN: 519-96-0
M. Wt: 332.26 g/mol
InChI Key: JMIFIYIEXODVTO-UHFFFAOYSA-N
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Scientific Research Applications

Safety And Hazards

According to the Material Safety Data Sheet for Patuletin, it is advised not to breathe dust/fume/gas/mist/vapours/spray and not to get it in eyes, on skin, or on clothing89. In cytotoxicity assays, patuletin and its nano-carrier did not produce any changes in the cell morphology of the mouse embryonic fibroblast 3T3 cell line2.


properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFIYIEXODVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199864
Record name Patuletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Patuletin

CAS RN

519-96-0
Record name Patuletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Patuletin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patuletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PATULETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 - 264 °C
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
Y Wei, Q Xie, D Fisher, IA Sutherland - Journal of chromatography A, 2011 - Elsevier
… HPCCC) was successfully used to separate patuletin-3-O-glucoside… phase system for the separation of patuletin-3-O-glucoside, a … by preparative HPCCC, yielding 12mg of patuletin-3-O-…
Number of citations: 102 www.sciencedirect.com
A Jabeen, MA Mesaik, SU Simjee, S Bano… - International …, 2016 - Elsevier
… anti-arthritic effect of flavonoid patuletin, isolated from Tagetes … Patuletin showed potent inhibitory effects on TNF-α in vitro as … Based on these studies, patuletin could be considered as a …
Number of citations: 48 www.sciencedirect.com
AM Metwaly, EB Elkaeed, BA Alsfouk, AM Saleh… - Plants, 2022 - mdpi.com
… Here in this study, we report the isolation of the rare flavonol, patuletin, … of patuletin and F86, the co-crystallized ligand of RdRp (PDB ID: 7BV2), expecting an efficient binding to patuletin …
Number of citations: 8 www.mdpi.com
DM Smith, CW Glennie, JB Harborne - Phytochemistry, 1971 - Elsevier
Eupalitin, eupatolitin and patuletin 3-O-galactosides as well as eupalitin and patuletin 3-O-diglucosides have been isolated and identified from Ipomopsis aggregata (Polemoniaceae). …
Number of citations: 41 www.sciencedirect.com
WR Corrêa, AF Serain, LA Netto… - Evidence-based …, 2018 - downloads.hindawi.com
Brazilian ginseng, including Pfaffia townsendii, is used in popular medicine as a natural anti-inflammatory, tonic, analgesic, and antidiabetic agent. In this study, we investigated the …
Number of citations: 15 downloads.hindawi.com
L Lin, S Qiu, M Lindenmaier, X He… - Pharmaceutical …, 2002 - Taylor & Francis
The major flavonoid of the aerial parts of Echinacea angustifolia was found to be patuletin-3… patuletin-3- O -rutinoside is 5-8-times higher than that of rutin in the tested samples. Patuletin-…
Number of citations: 15 www.tandfonline.com
S Faizi, H Siddiqi, S Bano, A Naz, Lubna… - Pharmaceutical …, 2008 - Taylor & Francis
The current study evaluates the antibacterial and antifungal activities of extracts from different parts of Tagetes patula. Linn. (Asteraceae), reported for the first time in a single set of …
Number of citations: 74 www.tandfonline.com
M Ateeq, MR Shah, N ul Ain, S Bano, I Anis… - Biosensors and …, 2015 - Elsevier
… Patuletin isolated from Tagetes patula was used as a capping and reducing agent to synthesize in one pot gold nanoparticles capped with patuletin. Conjugation of gold with patuletin …
Number of citations: 49 www.sciencedirect.com
D Barron, LD Colebrook, RK Ibrahim - Phytochemistry, 1986 - Elsevier
A fraction consisting of an equimolar mixture of quercetin 3-sulphate and patuletin 3-sulphate was isolated from a methanolic leaf extract of Flaveria chloroefolia. Structures were …
Number of citations: 40 www.sciencedirect.com
JJ Alvarado-Sansininea, L Sánchez-Sánchez… - Molecules, 2018 - mdpi.com
… Of these, quercetagetin and patuletin present distinct inhibitory activity [11]. In the present study, we implemented a method to obtain quercetagetin and patuletin from Tagetes erecta …
Number of citations: 45 www.mdpi.com

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